molecular formula C13H10N2 B1600283 2-phenyl-2H-indazole CAS No. 3682-71-1

2-phenyl-2H-indazole

Cat. No.: B1600283
CAS No.: 3682-71-1
M. Wt: 194.23 g/mol
InChI Key: IXOZZKPZLXAEAX-UHFFFAOYSA-N
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Description

2-Phenyl-2H-indazole (CAS 3682-71-1) is a significant nitrogen-containing heterocyclic scaffold in medicinal chemistry and organic synthesis. This compound features a bicyclic structure and is part of the indazole class, which is known for its versatile biological activities and presence in pharmacologically active molecules . Researchers value this scaffold for developing novel therapeutic agents, particularly due to its demonstrated antiprotozoal activity . Studies have shown that this compound derivatives exhibit potent in vitro activity against intestinal and sexually transmitted parasites, including Entamoeba histolytica , Giardia intestinalis , and Trichomonas vaginalis . In some cases, these derivatives have been found to be more potent than the reference drug metronidazole, a common treatment for such infections . The structure-activity relationship (SAR) studies indicate that substituting the 2-phenyl ring with electron-withdrawing groups can enhance this antiprotozoal potency . Beyond its antiprotozoal potential, the this compound core is a valuable precursor in synthetic chemistry. It can undergo further functionalization, such as Rh(III)-catalyzed direct C–H acylmethylation , to create more complex and diverse derivatives for biological screening and material development . The compound is typically synthesized via practical one-pot procedures, including modifications of the Cadogan cyclization , which offer good yields and reduce purification steps . This product is provided for research purposes in chemical biology, medicinal chemistry, and drug discovery. It is intended for use in laboratory investigations only. For Research Use Only. Not for human, therapeutic, or diagnostic use. Store in a sealed container in a dry, temperature-controlled environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-7-12(8-3-1)15-10-11-6-4-5-9-13(11)14-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOZZKPZLXAEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474796
Record name 2-phenyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3682-71-1
Record name 2-phenyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Phenyl 2h Indazole Core Structures

Classical and Mechanistically Elucidated Approaches

Cadogan Reaction and its Strategic Variants

The Cadogan reaction is a well-established method for synthesizing 2H-indazoles through the reductive cyclization of nitroaromatic compounds. nih.gov This reaction typically involves heating an o-nitrobenzaldehyde with an aniline (B41778) in the presence of a deoxygenating agent like triethyl phosphite (B83602), often at high temperatures (above 150 °C). nih.govmdpi.comgjesr.com The process begins with the formation of a Schiff base, which then undergoes cyclization. mdpi.comnih.gov

A key feature of the Cadogan reaction is the reductive cyclization of an ortho-imino-nitrobenzene intermediate. capes.gov.br This step is widely believed to proceed through a nitrene intermediate formed by the deoxygenation of the nitro group. nih.govgjesr.com However, recent studies have provided evidence for non-nitrene pathways, with the isolation of 2H-indazole N-oxides as competent oxygenated intermediates. nih.gov This discovery has enabled the development of milder reaction conditions. For instance, a one-pot condensation followed by reductive cyclization using tri-n-butylphosphine allows the reaction to proceed at a lower temperature of 80 °C. nih.govacs.org

Strategic variants of the Cadogan reaction have been developed to improve efficiency and substrate scope. One such variant is a one-pot, two-step domino imine condensation/reductive cyclization using an organophosphorus reagent. mdpi.com This method tolerates a range of functional groups, including carboxylic acids and boronic esters. mdpi.com Another modification employs microwave irradiation in the presence of an ionic liquid-supported copper catalyst, offering a greener and more energy-efficient route to 2H-indazoles. researchgate.net

Table 1: Examples of 2-Phenyl-2H-Indazole Derivatives Synthesized via Cadogan Reaction This table is interactive. Users can sort and filter the data.

Compound Starting Materials Reagent Conditions Yield Reference
This compound 2-Nitrobenzaldehyde (B1664092), Aniline Triethyl phosphite 150 °C, 0.5-2 h 64% mdpi.com
2-(4-Chlorophenyl)-2H-indazole 2-Nitrobenzaldehyde, 4-Chloroaniline Triethyl phosphite 150 °C - mdpi.com
2-(4-(Methylsulfonyl)phenyl)-2H-indazole 2-Nitrobenzaldehyde, 4-(Methylsulfonyl)aniline Triethyl phosphite 150 °C 68% mdpi.com
2-Aryl-2H-indazoles 2-Nitrobenzaldehyde, Aromatic primary amines Triethyl phosphite 150 °C - gjesr.com
Substituted 2H-indazoles ortho-Nitrobenzaldehydes, Anilines Tri-n-butylphosphine 80 °C 85% capes.gov.bracs.org

Cycloaddition Reactions (e.g., Arynes and Sydnones as Precursors)

A rapid and efficient method for the synthesis of 2H-indazoles involves the [3+2] dipolar cycloaddition of arynes and sydnones. organic-chemistry.orgnih.gov This reaction proceeds under mild conditions, typically at room temperature, and provides high yields of the desired products. organic-chemistry.orgfigshare.com Sydnones, which are stable, cyclic 1,3-dipoles, react with arynes to form a bicyclic adduct that spontaneously undergoes decarboxylation to yield the planar 2H-indazole ring system. organic-chemistry.orgnih.gov

The generation of arynes from precursors like o-(trimethylsilyl)phenyl triflates is often achieved using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgthieme-connect.com The choice of the fluoride source can be critical, with TBAF often providing better yields than cesium fluoride (CsF). thieme-connect.com This method exhibits broad substrate compatibility, accommodating various substituents on both the aryne precursor and the sydnone. organic-chemistry.orgthieme-connect.com However, the use of unsymmetrical aryne precursors can lead to the formation of regioisomeric mixtures. thieme-connect.com

Oxidative Cyclization Protocols for Selective Isomer Formation

Oxidative cyclization represents another key strategy for the selective synthesis of 2H-indazoles. One such method involves the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines, which provides access to various 2-substituted 2H-indazoles. organic-chemistry.orgorganic-chemistry.org

Another approach utilizes the electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes, which proceeds without the need for a catalyst or external chemical oxidant. organic-chemistry.org Furthermore, a copper-promoted oxidative heterocyclization of o-alkynyl aryltriazenes has been shown to yield 2H-indazoles. pkusz.edu.cn In this reaction, copper acetate (B1210297) promotes the cyclization, and the process is tolerant of various substituents on the triazenyl arene. pkusz.edu.cn

Condensation-Reductive Cyclization Sequences

Condensation-reductive cyclization sequences provide a direct route to 2H-indazoles from readily available starting materials. A prominent example is the one-pot synthesis from o-nitrobenzaldehydes and anilines. capes.gov.br This process involves the initial condensation to form an ortho-imino-nitrobenzene intermediate, which then undergoes reductive cyclization promoted by a reducing agent like tri-n-butylphosphine. capes.gov.bracs.org This method is operationally simple and tolerates a variety of electronically diverse substrates, including aliphatic amines for the synthesis of N2-alkyl indazoles. capes.gov.bracs.org

Another variation involves the reductive cyclization of o-nitrobenzylidene amines using a molybdenum catalyst, MoO2Cl2(dmf)2, and triphenylphosphine (B44618) as the reducing agent under microwave conditions. organic-chemistry.org This approach also delivers 2-aryl-2H-indazoles in good yields. organic-chemistry.org

Transition Metal-Catalyzed Routes

Copper-Mediated/Catalyzed Cyclizations and Multicomponent Reactions

Copper catalysis plays a pivotal role in the synthesis of 2-phenyl-2H-indazoles, particularly through one-pot, three-component reactions. A common approach involves the reaction of a 2-bromobenzaldehyde (B122850), a primary amine, and sodium azide (B81097), catalyzed by a copper(I) source such as copper(I) iodide (CuI) with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA). gjesr.comresearchgate.net This method is valued for its broad substrate scope and tolerance of various functional groups. organic-chemistry.orgresearchgate.net The copper catalyst is crucial for both the C-N bond formation between the aryl bromide and the azide, and the subsequent N-N bond formation. organic-chemistry.orgresearchgate.net

Heterogeneous copper catalysts, such as copper(II)-hydrotalcite (Cu(II)-HT) and copper oxide nanoparticles supported on activated carbon (CuO@C), have also been developed to facilitate these reactions, often in green solvents like polyethylene (B3416737) glycol (PEG). gjesr.comacs.orgnih.gov These catalysts offer the advantage of being reusable. gjesr.com The proposed mechanism for the copper-catalyzed three-component reaction involves the initial condensation of the 2-bromobenzaldehyde with the amine, followed by a copper-catalyzed substitution with sodium azide and subsequent intramolecular cyclization. acs.org

Beyond multicomponent reactions, copper salts like copper acetate can also promote the oxidative cyclization of substrates such as o-alkynyl aryltriazenes to form 2H-indazoles. pkusz.edu.cn

Table 2: Examples of Copper-Catalyzed Synthesis of this compound This table is interactive. Users can sort and filter the data.

Starting Materials Catalyst System Solvent Conditions Yield Reference
2-Bromobenzaldehyde, Aniline, Sodium Azide CuI/TMEDA DMSO 120 °C, 12 h Good gjesr.comresearchgate.net
2-Bromobenzaldehyde, Primary Amines, Sodium Azide Cu(II)-HT DMSO 120 °C, 6 h Good to Excellent gjesr.com
2-Bromobenzaldehydes, Primary Amines, Sodium Azide CuO@C PEG-400 100 °C, 20-24 h Good to Excellent acs.orgnih.gov
o-Alkynyl aryltriazenes Copper Acetate - - High pkusz.edu.cn

Palladium-Catalyzed Arylation and Intramolecular Cyclization

A notable method for the synthesis of 2-aryl-2H-indazoles involves a palladium-catalyzed intramolecular amination reaction. organic-chemistry.orgnih.gov This approach utilizes N-aryl-N-(o-bromobenzyl)hydrazines as starting materials. The reaction proceeds through the cyclization of these precursors, followed by a spontaneous dehydrogenation to yield the final 2-aryl-2H-indazole products. organic-chemistry.org

Researchers have found that the combination of palladium acetate (Pd(OAc)2), 1,1'-bis(diphenylphosphino)ferrocene (dppf), and sodium tert-butoxide (tBuONa) in toluene (B28343) at 90°C provides optimal conditions for this transformation. organic-chemistry.org This method is versatile, tolerating a range of substrates with both electron-donating and electron-withdrawing groups. organic-chemistry.orgnih.gov It represents a significant advancement over previous methods that often suffered from poor regioselectivity or required harsh reaction conditions. organic-chemistry.org Control experiments have confirmed that a Pd(0) catalyst is essential for the cyclization to occur. organic-chemistry.org This strategy is the first general method for constructing the 2-aryl-2H-indazole core via the formation of the N(1)-C(7a) bond. organic-chemistry.org

Another palladium-catalyzed approach involves the reaction of 2-bromobenzyl bromides with arylhydrazines. researchgate.net This one-pot synthesis proceeds via a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and subsequent oxidation to furnish the 2-aryl-substituted 2H-indazoles. researchgate.net

Catalyst SystemStarting MaterialsKey FeaturesYields
Pd(OAc)2/dppf/tBuONaN-aryl-N-(o-bromobenzyl)hydrazinesIntramolecular amination, spontaneous dehydrogenation. organic-chemistry.orgModerate to good organic-chemistry.org
Pd-catalyst/t-Bu3PHBF42-bromobenzyl bromides and arylhydrazinesOne-pot, regioselective N-benzylation and intramolecular N-arylation. researchgate.netUp to 79% researchgate.net

Rhodium(III)-Catalyzed C-H Bond Functionalization and Cyclative Capture

An efficient and highly functional group-compatible, one-step synthesis of substituted N-aryl-2H-indazoles has been developed utilizing rhodium(III)-catalyzed C-H bond activation. nih.govacs.org This method involves the reaction of azobenzenes with aldehydes in a formal [4+1] annulation. nih.gov

The proposed mechanism suggests that the azo functional group directs the ortho-C–H bond activation of the azobenzene (B91143). nih.govpkusz.edu.cn This is followed by a reversible addition to the aldehyde, forming an alcohol intermediate. nih.govacs.orgpkusz.edu.cn Subsequent cyclative capture through intramolecular nucleophilic substitution and rapid aromatization yields the desired 2-aryl-2H-indazole. nih.govacs.orgpkusz.edu.cn This reaction accommodates a wide variety of both azobenzenes and aldehydes, providing access to a diverse range of substituted indazoles. nih.gov Furthermore, this methodology has led to the discovery that 2-aryl-2H-indazole products can act as fluorophores. nih.govpkusz.edu.cn

In a related approach, rhodium(III)-catalyzed C-H functionalization followed by intramolecular annulation between azobenzenes and sulfoxonium ylides has been shown to efficiently produce 3-acyl-2H-indazoles. acs.org This reaction also demonstrates a high degree of chemoselectivity and tolerance for various functional groups. acs.org

ReactantsKey StepsCatalystNoteworthy Aspects
Azobenzenes and aldehydesC-H bond activation, cyclative capture, aromatization. nih.govpkusz.edu.cnRhodium(III) nih.govOne-step, high functional group compatibility, products are fluorophoric. nih.govpkusz.edu.cn
Azobenzenes and sulfoxonium ylidesC-H functionalization, intramolecular annulation. acs.orgRhodium(III) acs.orgHigh chemoselectivity, synthesis of 3-acyl derivatives. acs.org

Molybdenum-Catalyzed Reductive Cyclization

A molybdenum-catalyzed reductive cyclization of ortho-nitrobenzylidene amines provides a synthetic route to 2-aryl-2H-indazoles. chim.itorganic-chemistry.org This reaction can be effectively carried out under microwave irradiation. chim.itorganic-chemistry.orggoogle.es The process employs a molybdenum catalyst, such as MoO2Cl2(dmf)2, with triphenylphosphine (Ph3P) acting as the reducing agent, to convert the nitro group and facilitate cyclization. organic-chemistry.org This method has been reported to produce 2-aryl-2H-indazoles in good yields. organic-chemistry.org

More recently, a molybdenum-catalyzed deoxygenative annulation of 2-acylazobenzenes has been developed for the synthesis of N2,C3-disubstituted 2H-indazoles. researchgate.net This approach demonstrates good functional group tolerance and is scalable. researchgate.net

Starting MaterialCatalyst SystemKey Features
o-Nitrobenzylidene aminesMoO2Cl2(dmf)2 / Ph3PReductive cyclization, microwave-assisted. chim.itorganic-chemistry.orgorganic-chemistry.org
2-AcylazobenzenesMolybdenum catalystDeoxygenative annulation, synthesis of N2,C3-disubstituted derivatives. researchgate.net

Sustainable and Green Chemical Synthesis Strategies

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of chemical compounds. This includes the use of nanocatalysts, and energy-efficient techniques like microwave and ultrasound irradiation.

Nanocatalysis in 2H-Indazole Synthesis

Nanocatalysis has emerged as a powerful tool in the synthesis of 2H-indazoles, offering advantages such as high efficiency, reusability, and milder reaction conditions. Copper-based nanoparticles have been particularly prominent in this area.

One approach involves a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide catalyzed by copper(II)-salen complex under nearly solvent-free conditions. gjesr.com Another method utilizes a heterogeneous Cu(II)–HT catalyst for the same three-component reaction in DMSO. gjesr.com This catalyst was shown to be reusable for multiple runs without significant loss of activity. gjesr.com

Copper oxide (CuO) nanoparticles have also been employed for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. gjesr.com More recently, CuO nanoparticles supported on activated carbon have been used as a recyclable catalyst in a ligand-free and base-free one-pot synthesis using PEG-400 as a green solvent. nih.govacs.org This catalyst could be reused up to five times without a significant drop in its catalytic activity. acs.org

NanocatalystReaction TypeKey Advantages
Copper-doped silica (B1680970) cuprous sulphate (CDSCS)One-pot, three-component synthesis. nih.govHigh yields, shorter reaction times under ultrasound. nih.gov
Copper(II)–HTOne-pot, three-component synthesis. gjesr.comReusable catalyst. gjesr.com
CuO nanoparticlesOne-pot, three-component synthesis. gjesr.comRecyclable catalyst. gjesr.com
CuO supported on activated carbonOne-pot, three-component synthesis. nih.govacs.orgRecyclable, green solvent (PEG-400). nih.govacs.org

Microwave-Assisted Synthetic Enhancements

Microwave irradiation has been increasingly utilized to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. heteroletters.org

The Cadogan reaction, a classical method for synthesizing nitrogen-containing heterocycles, has been adapted using microwave heating. researchgate.net For instance, the synthesis of 2-aryl-2H-indazoles from N-(2-nitrobenzylidene) anilines and triethyl phosphite was achieved in 12-14 minutes with high yields (85-92%) under microwave irradiation at 200 W. researchgate.net This represents a significant improvement over conventional heating which typically requires several hours. researchgate.net

Furthermore, the molybdenum-catalyzed reductive cyclization of o-nitrobenzylidene amines to form 2-aryl-2H-indazoles is also effectively enhanced by microwave assistance, providing good yields in a reduced timeframe. chim.itorganic-chemistry.orggoogle.esresearchgate.net

ReactionConventional MethodMicrowave-Assisted Method
Cadogan reaction for 2-aryl-2H-indazolesSeveral hours of reflux. researchgate.net12-14 minutes at 200 W, 85-92% yield. researchgate.net
Molybdenum-catalyzed reductive cyclizationLonger reaction times.Good yields in shorter time. chim.itorganic-chemistry.orggoogle.esresearchgate.net

Ultrasound-Promoted Synthesis

Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields. Sonochemistry has been successfully applied to the synthesis of 2H-indazoles. researchgate.net

A one-pot, three-component synthesis of 2H-indazole derivatives from 2-bromobenzaldehydes, primary amines, and tetrabutylammonium azide (TBAA) is significantly promoted by ultrasound. nih.govresearchgate.net This reaction is catalyzed by copper-doped silica cuprous sulphate (CDSCS), a heterogeneous nano-catalyst, at room temperature. nih.gov The use of ultrasonic irradiation leads to dramatically improved yields and shorter reaction times when compared to conventional heating methods. nih.govresearchgate.net This method highlights the synergistic effect of combining nanocatalysis with ultrasound technology for efficient and sustainable synthesis. nih.gov

Starting MaterialsCatalystConditionsKey Advantages
2-bromobenzaldehydes, primary amines, TBAACopper-doped silica cuprous sulphate (CDSCS)Ultrasound, room temperature. nih.govresearchgate.netHigher yields, shorter reaction times compared to conventional heating. nih.govresearchgate.net

Photoredox-Catalyzed and Visible Light-Promoted Reactions

Visible light-promoted reactions and photoredox catalysis have emerged as powerful tools for the synthesis and functionalization of 2-phenyl-2H-indazoles under mild conditions. These methods often avoid the need for harsh reagents and high temperatures.

One approach involves the dual catalysis of gold(III) chloride and a ruthenium-based photocatalyst to synthesize 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes. d-nb.info This reaction proceeds via hydroamination of the alkyne, with blue light irradiation (40 W) facilitating the process. d-nb.info For instance, the reaction of (E)-1-(2-(hex-1-yn-1-yl)phenyl)-2-phenyldiazene using 5 mol% AuCl3 and 2 mol% Ru(bpy)3Cl2·6H2O as the photocatalyst yielded the corresponding 3-(hex-1-en-1-yl)-2-phenyl-2H-indazole in 72% yield after 3 hours. d-nb.info

Direct C3-H functionalization of 2H-indazoles has also been achieved using visible light. The cyanomethylation of 2-phenyl-2H-indazoles can be accomplished using bromoacetonitrile (B46782) as the cyanomethyl radical source and Ir(ppy)3 as the photocatalyst. acs.org This reaction proceeds at room temperature under blue LED irradiation, providing a range of C3-cyanomethylated products in moderate to good yields (32-71%). acs.org

Furthermore, a transition-metal-free approach for the C3-H trifluoromethylation of this compound has been developed. chemrxiv.org This method utilizes a hypervalent iodine reagent and a photocatalyst like rose bengal under irradiation from a compact fluorescent bulb (60 W). chemrxiv.org Control experiments suggest a radical-mediated pathway for this transformation. chemrxiv.org

Another notable visible-light-promoted reaction is the direct C3-carbamoylation of 2-aryl-2H-indazoles. frontiersin.orgfrontiersin.org This transition-metal-free method employs an organic photocatalyst (4CzIPN) and a base (Cs2CO3) under purple LED irradiation (405 nm) to couple 2-aryl-2H-indazoles with oxamic acids. frontiersin.orgfrontiersin.orgnih.gov The reaction is tolerant of various functional groups and has been applied to the late-stage modification of complex molecules. frontiersin.orgfrontiersin.org

Table 1: Examples of Photoredox-Catalyzed and Visible Light-Promoted Reactions

Reaction Type Reactants Catalyst/Conditions Product Yield Reference
Alkenylation 2-Alkynylazobenzenes AuCl₃, Ru(bpy)₃Cl₂·6H₂O, Blue Light 3-Alkenyl-2H-indazoles Up to 72% d-nb.info
Cyanomethylation 2-Phenyl-2H-indazoles, Bromoacetonitrile Ir(ppy)₃, K₂HPO₄, Blue LED C3-Cyanomethylated 2H-indazoles 32-71% acs.org
Trifluoromethylation This compound, Langlois' reagent Rose Bengal, PIDA, CFL Bulb 3-Trifluoromethyl-2-phenyl-2H-indazole Not specified chemrxiv.org
Carbamoylation 2-Aryl-2H-indazoles, Oxamic acids 4CzIPN, Cs₂CO₃, Purple LED C3-Carbamoylated 2H-indazoles Up to 72% frontiersin.orgfrontiersin.org

Electrochemical Synthesis Approaches

Electrochemical methods offer a clean and efficient alternative for the synthesis of this compound derivatives, often avoiding the need for chemical oxidants or reductants.

An electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes has been shown to produce 2H-indazole derivatives in good yields. organic-chemistry.org This method relies on direct benzylic C-H functionalization and proceeds without the need for a catalyst or external chemical oxidants. organic-chemistry.org

The electrochemical reduction of 2-N-substituted indazoles provides a route to the corresponding 2-N-substituted indazolines. scispace.com For instance, 2-phenylindazole can be electrochemically reduced to 2-phenylindazoline. scispace.com This transformation is typically carried out in an aqueous alcoholic medium. scispace.com The presence of electron-withdrawing groups on the 2-aryl substituent facilitates the reduction. scispace.com For example, the reduction potential of 2-(4-cyanophenyl)indazole is less negative than that of 2-phenylindazole, making it easier to reduce. scispace.com

Ligand-Free and Base-Free Reaction Conditions

Developing synthetic routes that eliminate the need for ligands and bases is a key goal in green chemistry, as it simplifies purification and reduces waste.

A significant advancement in this area is the use of copper oxide nanoparticles supported on activated carbon (CuO@C) as a heterogeneous catalyst for the one-pot, three-component synthesis of 2H-indazoles. acs.orgresearchgate.netnih.gov This method utilizes 2-bromobenzaldehydes, primary amines, and sodium azide under ligand-free and base-free conditions. acs.orgresearchgate.netnih.gov The reaction proceeds efficiently in a green solvent, PEG-400, to form the desired this compound derivatives in good to excellent yields. acs.orgresearchgate.net The catalyst plays a crucial role in the formation of both the C-N and N-N bonds. organic-chemistry.org

Similarly, copper(I) oxide nanoparticles (Cu2O-NP) have been used to catalyze the same three-component reaction under ligand-free conditions. organic-chemistry.org This protocol also employs a green solvent, polyethylene glycol (PEG 300). organic-chemistry.org

Another reported ligand-free approach uses a heterogeneous Cu(II)-hydrotalcite catalyst for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. gjesr.com This method also proceeds without the need for any additives like expensive ligands. gjesr.com

Green Solvents and Environmentally Benign Reaction Media

The use of green solvents and environmentally friendly reaction conditions is a critical aspect of modern synthetic chemistry.

Water has been successfully employed as a solvent for the metal-free, regioselective mono-halogenation of 2H-indazoles. rsc.orgnih.gov Using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) as the halogen source, various mono-halogenated 2H-indazoles can be synthesized in good yields. rsc.orgnih.gov For example, the mono-bromination of this compound in water at 95 °C yields the desired product in high yield. nih.gov

Ethanol (B145695) is another environmentally friendly solvent used for the same halogenation reactions, offering an alternative to aqueous media. rsc.orgnih.gov These reactions are notable for their mild conditions, simple execution, and short reaction times. rsc.org

Polyethylene glycol (PEG), particularly PEG-400 and PEG-300, has been identified as an effective and recyclable green solvent for the copper-catalyzed synthesis of 2H-indazoles. organic-chemistry.orgacs.orgresearchgate.net The use of PEG-400 in the CuO@C catalyzed reaction of 2-bromobenzaldehydes, anilines, and sodium azide resulted in an 89% yield of this compound. acs.org

Furthermore, a solvent-free (neat) synthesis of 2H-indazoles has been developed using microwave irradiation. gjesr.com This method involves the reaction of 2-azidobenzaldehydes with various primary amines and provides excellent yields in a short reaction time. gjesr.com

Table 2: Green Solvents in this compound Synthesis

Reaction Type Green Solvent Catalyst/Reagents Key Feature Reference
Halogenation Water, Ethanol NBS, NCS Metal-free, mild conditions rsc.orgnih.gov
Three-component Synthesis PEG-400 CuO@C Ligand-free, base-free, recyclable catalyst acs.orgresearchgate.net
Three-component Synthesis PEG-300 Cu₂O-NP Ligand-free organic-chemistry.org
Three-component Synthesis Solvent-free (neat) Microwave irradiation Catalyst-free, rapid gjesr.com

Regioselective Control in 2H-Indazole Synthesis

Controlling regioselectivity is crucial in the synthesis of indazoles, as both 1H- and 2H-isomers can often be formed. Several strategies have been developed to selectively synthesize the 2H-regioisomer.

Rhodium(III)-catalyzed C-H bond functionalization of azobenzenes with aldehydes provides a highly regioselective route to N-aryl-2H-indazoles. nih.gov The regioselectivity can be controlled by both electronic and steric factors of the substituents on the unsymmetrical azobenzene. nih.gov For instance, a 4-nitro-substituted azobenzene led to a 9:1 regioselectivity favoring C-H functionalization of the more electron-rich phenyl ring. nih.gov

The direct alkylation of indazoles with trialkyl orthoformates has been shown to be a regioselective method for the synthesis of 2-alkyl-2H-indazoles. connectjournals.com The high regioselectivity towards the N2 position is believed to be under thermodynamic control. connectjournals.com

Palladium-catalyzed reactions have also been employed for the regioselective synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org This method involves a regioselective intermolecular N-benzylation followed by intramolecular N-arylation and oxidation. organic-chemistry.org

Furthermore, a metal-free approach for the regioselective halogenation of 2H-indazoles at the C3 position has been developed using N-halosuccinimides (NXS) in solvents like ethanol or water. rsc.orgnih.gov By carefully controlling the reaction conditions, mono-, di-, and even tri-halogenated products can be obtained with high selectivity. rsc.org

Scalable Synthesis and Gram-Scale Production

The ability to scale up a synthetic procedure is essential for its practical application in industry. Several of the recently developed methods for this compound synthesis have demonstrated good scalability.

The synthesis of 2H-indazoles using CuO nanoparticles on activated carbon as a catalyst has been successfully performed on a gram scale. acs.orgnih.gov This highlights the industrial potential of this heterogeneous catalytic system. acs.org

Similarly, the metal-free, regioselective halogenation of this compound has been demonstrated on a gram scale. rsc.org Specifically, the reaction of 6.0 mmol (1.164 g) of this compound with NBS in either ethanol or water proceeded cleanly to the mono-brominated product. rsc.org

A one-step synthesis of indazolones from primary alkyl amines and o-nitrobenzyl alcohols has also been shown to be readily scalable. aub.edu.lb

The palladium-catalyzed arylation of this compound has been scaled up to 0.5 g of the starting material. mdpi.com Additionally, a gram-scale synthesis of an analogue of 2-(p-Tolyl)-2H- acs.orgresearchgate.netdioxolo[4,5-f]indazole was achieved with a 66% yield.

Finally, the dual gold and photoredox-catalyzed synthesis of 3-alkenyl-2H-indazoles was successfully conducted on a gram scale with a 2-alkynylazobenzene, yielding the product in 52% yield. d-nb.info

Chemical Reactivity and Derivatization Strategies of 2 Phenyl 2h Indazoles

C-H Functionalization and Selective Substitution

The direct functionalization of C-H bonds in 2-phenyl-2H-indazoles represents an efficient and atom-economical approach to introduce molecular diversity. The C3 position is particularly reactive and has been the focus of numerous synthetic methodologies.

C3-Functionalization via Decarboxylative Carbamoylation and Acylation

The introduction of carbamoyl (B1232498) and acyl groups at the C3 position of 2-phenyl-2H-indazoles has been achieved through innovative decarboxylative coupling strategies. These methods often utilize radical intermediates to achieve the desired transformation.

One notable approach involves the visible light-induced oxidative decarboxylative coupling of 2H-indazoles with oxamic acids to yield C3-carbamoylated products. researchgate.netnih.gov This transition-metal-free method employs a photocatalyst, such as 4CzIPN, and a base like cesium carbonate, under an oxygen atmosphere. nih.gov The reaction proceeds under mild conditions and demonstrates good functional group tolerance. researchgate.netnih.gov A similar metal- and catalyst-free carbamoylation has been developed using ammonium (B1175870) persulfate as an oxidant to generate carbamoyl radicals from oxamic acids. researchgate.net

For C3-acylation, a direct radical addition to the quinonoid-like 2H-indazole system has been proven effective. acs.org Silver-catalyzed decarboxylative cross-coupling of α-keto acids with 2-phenyl-2H-indazoles at ambient temperature provides a facile route to a diverse range of 3-acyl-2H-indazoles. acs.org This method allows for structural diversification at three points. acs.org Additionally, visible-light-driven decarboxylative coupling with α-keto acids has been achieved without the need for external photocatalysts or oxidants, offering an environmentally benign pathway to 3-acyl-2H-indazoles. acs.orgsemanticscholar.org This reaction is believed to proceed through a self-catalyzed energy transfer mechanism. semanticscholar.org

Table 1: C3-Functionalization of 2-Phenyl-2H-Indazole via Decarboxylative Coupling

Functional Group Reagents and Conditions Yield Range Reference
Carbamoyl Oxamic acids, 4CzIPN, Cs₂CO₃, visible light, O₂ Good researchgate.netnih.gov
Carbamoyl Oxamic acids, (NH₄)₂S₂O₈ Moderate to Good researchgate.net
Acyl α-Keto acids, Ag catalyst 25-83% acs.org
Acyl α-Keto acids, visible light Fair to Good acs.orgsemanticscholar.org

Regioselective Halogenation Protocols

Halogenated 2-phenyl-2H-indazoles are valuable intermediates for further synthetic transformations, such as cross-coupling reactions. nih.gov Several methods have been developed for the regioselective introduction of halogen atoms at the C3 position.

A metal-free approach for the direct halogenation of 2H-indazoles utilizes N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). nih.govresearchgate.net By carefully adjusting the reaction conditions, including the solvent and temperature, mono-, poly-, and even hetero-halogenated products can be selectively synthesized in high yields. nih.govresearchgate.net For instance, the reaction of this compound with one equivalent of NBS at 25°C can lead to the formation of 3-bromo-2-phenyl-2H-indazole. nih.gov The use of environmentally friendly solvents and mild reaction conditions are key advantages of this protocol. nih.govrsc.org

Electrochemical methods also offer a green and sustainable alternative for the C3-halogenation of 2H-indazoles. researchgate.net These methods avoid the use of external oxidants and transition metal salts. researchgate.net For example, the electrolysis of 2H-indazoles with sodium halides (NaCl, NaBr) can provide the corresponding halogenated products. researchgate.net

Table 2: Regioselective C3-Halogenation of this compound

Halogen Reagent Conditions Selectivity Reference
Br NBS (1.0 equiv.) 25 °C High for mono-bromination nih.gov
Cl, Br NCS, NBS Tunable for mono- or poly-halogenation High nih.govresearchgate.net
Cl, Br NaX (X=Cl, Br) Electrochemical, metal/oxidant-free High researchgate.net

Modifications at the 2-Phenyl Ring and their Impact on Reactivity

The electronic and steric properties of substituents on the 2-phenyl ring can significantly influence the reactivity of the this compound system.

Studies on visible-light-driven decarboxylative acylation have shown that the electronic nature of substituents on the 2-phenyl ring affects reaction yields. acs.org Electron-donating groups (e.g., -OMe, -Me) and electron-withdrawing groups (e.g., -F, -Cl, -Br, -CF3, -COOEt) are generally well-tolerated, leading to fair to good yields of the corresponding 3-acyl-2H-indazoles. acs.org However, steric hindrance from ortho-substituted methyl groups on the phenyl ring can lead to lower product yields compared to their meta- and para-substituted counterparts. acs.org Furthermore, switching from an aromatic 2-phenyl substituent to an aliphatic one, such as a cyclohexyl group, can result in a significant drop in yield. acs.org

In the context of antiprotozoal activity, research has indicated that the presence of electron-withdrawing substituents on the 2-phenyl ring is favorable for the biological activity of this compound derivatives. researchgate.net

Strategic Functionalization of the Indazole Core (excluding C3)

While the C3 position is the most common site for functionalization, other positions on the indazole core can also be selectively modified.

Metal-free regioselective halogenation can be directed to positions other than C3 by tuning the reaction conditions. For example, poly-halogenation can occur at the 5- and 7-positions of the indazole ring. nih.govresearchgate.net

Furthermore, radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen. chim.it Interestingly, a site-selective C-H nitration at the C7 position has also been developed using iron(III) nitrate. researchgate.net

Post-Synthetic Transformations of this compound Derivatives

Functionalized this compound derivatives can undergo further transformations to generate more complex molecular architectures.

For instance, 3-alkenyl-2H-indazoles can be derivatized through reactions like Sonogashira coupling to introduce an alkynyl fragment. d-nb.info The Cadogan cyclization is another powerful tool for synthesizing this compound derivatives, which can then be subjected to further modifications. researchgate.netresearchgate.net This method involves the reductive cyclization of o-nitroaryl imines. researchgate.net

Additionally, spiro-3H-indazoles, which can be formed from the reaction of benzynes with certain diazo compounds, can be rearranged to fused 2H-indazole derivatives through thermal or acidic conditions. orgsyn.org These post-synthetic modifications significantly expand the chemical space accessible from the this compound scaffold.

Advanced Analytical and Structural Characterization Methodologies

Spectroscopic Techniques for Chemical Structure Elucidation

A combination of spectroscopic methods is indispensable for confirming the identity and purity of 2-phenyl-2H-indazole. These techniques probe the molecular framework, providing detailed information about its constituent atoms and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing this compound. mdpi.commdpi.com In ¹H NMR spectra recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the indazole and phenyl rings exhibit characteristic chemical shifts and coupling patterns. mdpi.commdpi.comrsc.org For instance, the proton at position 3 of the indazole ring typically appears as a singlet at approximately 8.4 ppm. mdpi.commdpi.com The aromatic protons of the phenyl and benzo groups resonate in the range of 7.1 to 7.9 ppm. mdpi.commdpi.com

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. mdpi.commdpi.com The chemical shifts of the carbon atoms in the indazole and phenyl rings are indicative of their electronic environment. mdpi.commdpi.com For example, the carbon at position 3 (C3) of the indazole ring in 2-substituted indazoles resonates at a different frequency compared to its 1-substituted isomer, a key feature for distinguishing between the two. thieme-connect.de

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound displays absorption bands corresponding to C-H stretching of the aromatic rings, as well as C=C and C=N stretching vibrations within the heterocyclic and phenyl rings. rsc.orgijcrt.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound exhibits absorption maxima that are characteristic of its conjugated π-electron system. acs.orgsemanticscholar.orgresearchgate.net The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the phenyl or indazole rings. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. mdpi.comrsc.orgcymitquimica.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. rsc.orgrsc.org

Table 1: Spectroscopic Data for this compound

Technique Solvent/Method Key Observations Reference
¹H NMR CDCl₃ δ 8.40 (s, 1H, H-3), 7.91-7.11 (m, 9H, Ar-H) mdpi.commdpi.com
¹³C NMR CDCl₃ δ 149.78, 140.52, 129.54, 127.88, 126.81, 122.76, 122.44, 120.99, 120.39, 120.37, 117.94 mdpi.com
IR MIR-ATR ʋmax = 3128, 3055, 1628, 1595, 1519, 1496 cm⁻¹ rsc.org
HRMS ESI m/z [M+H]⁺ calcd for C₁₃H₁₁N₂: 195.0917; found: 195.0908 rsc.org

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. uhu-ciqso.es This method provides definitive information on bond lengths, bond angles, and intermolecular interactions. For this compound and its derivatives, SC-XRD studies have confirmed the planarity of the indazole ring system and the relative orientation of the phenyl substituent. acs.orgiucr.org This information is crucial for understanding structure-property relationships. The Cambridge Crystallographic Data Centre (CCDC) contains deposited crystal structures for this compound and related compounds. nih.gov

Microscopic and Surface Characterization of Heterogeneous Catalytic Systems

In syntheses of this compound that employ heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon (CuO@C), a variety of microscopic and surface analysis techniques are used to characterize the catalyst. acs.orgresearchgate.netnih.govresearchgate.net These methods are essential for understanding the catalyst's morphology, composition, and surface properties, which in turn influence its catalytic activity and recyclability.

Field Emission Scanning Electron Microscopy (FESEM): FESEM is used to visualize the surface morphology and topography of the catalyst, revealing the size and shape of the nanoparticles and the structure of the support material. acs.orgresearchgate.net

High-Resolution Transmission Electron Microscopy (HRTEM): HRTEM provides even higher magnification images, allowing for the visualization of the crystal lattice of the nanoparticles and providing information about their size distribution and dispersion on the support. acs.orgresearchgate.net

Energy-Dispersive X-ray (EDX) Spectroscopy: Often coupled with SEM or TEM, EDX analysis determines the elemental composition of the catalyst, confirming the presence of copper, oxygen, and carbon in the CuO@C system. acs.orgresearchgate.netlookchem.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the catalyst's surface. acs.orgresearchgate.net For CuO@C, XPS can confirm the oxidation state of copper.

Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) Analysis: These methods are used to determine the specific surface area and pore size distribution of the catalyst, respectively. acs.orgresearchgate.netresearchgate.net A high surface area is often desirable for a heterogeneous catalyst as it provides more active sites for the reaction.

Computational and Theoretical Chemistry Studies of 2 Phenyl 2h Indazole Systems

Density Functional Theory (DFT) Investigations of Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. scispace.com It has been extensively applied to 2-phenyl-2H-indazole systems to elucidate their electronic properties and to map out the mechanisms of reactions involved in their synthesis.

DFT calculations have been crucial in understanding the copper-catalyzed synthesis of 2H-indazoles. Studies focusing on the cyclization of 2-alkynylazobenzenes have used DFT to model the reaction pathway. acs.org These calculations identified that the process involves C–N bond formation followed by a 1,2-hydride shift, with the latter being the rate-determining step. acs.orgvulcanchem.com For this key step, the energy barrier has been calculated to be approximately +18.1 kcal/mol. vulcanchem.com Analysis of the frontier molecular orbitals (FMOs) through DFT revealed that the Highest Occupied Molecular Orbital (HOMO) is localized on the indazole core, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the copper-coordinated alkyne, which helps to explain the observed electrophilic attack patterns. vulcanchem.com

In a different synthetic approach involving the [3+2] dipolar cycloaddition of sydnones with arynes, DFT calculations at the B3LYP/6-31G(d) level were employed to gain further insight into the reaction mechanism. nih.gov Similarly, for the copper-catalyzed synthesis from aryl azides, DFT studies were performed to understand the N–N bond formation mechanism. rsc.org

DFT has also been used to rationalize regioselectivity in the alkylation of the indazole core. Quantum mechanical analyses using the B97X-D/6-31G* functional were conducted to understand the high selectivity for N2 alkylation over N1. While initial calculations of the transition states suggested N1 alkylation should be slightly favored, incorporating the relative stability of the indazole tautomers (see section 5.5) correctly predicted the experimentally observed N2 selectivity. wuxibiology.com

Table 1: DFT-Calculated Parameters for this compound Reactions
Reaction TypeComputational MethodKey FindingCalculated Value (kcal/mol)Reference
Copper-Catalyzed CyclizationDFTEnergy barrier for 1,2-hydride shift+18.1 vulcanchem.com
Indazole AlkylationDFT B97X-D/6-31GActivation energy for N1 alkylation12.76 wuxibiology.com
Indazole AlkylationDFT B97X-D/6-31GActivation energy for N2 alkylation13.87 wuxibiology.com

Molecular Modeling and Docking Simulations for Biological Target Interactions

Molecular modeling and docking simulations are pivotal in medicinal chemistry for predicting how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. These simulations can predict the binding mode and estimate the binding affinity, guiding the design of more potent and selective inhibitors.

Several studies have used docking simulations to explore the therapeutic potential of this compound derivatives. For instance, derivatives of 2,3-diphenyl-2H-indazole have been evaluated as potential anti-inflammatory agents by docking them into the active site of human cyclooxygenase-2 (COX-2). mdpi.comresearchgate.net The results of these in silico studies indicated that the indazole derivatives adopt a binding mode similar to that of the known COX-2 inhibitor, rofecoxib. mdpi.comresearchgate.net

In the context of anticancer research, hybrid molecules combining the structures of Combretastatin (B1194345) A-4 and 2,3-diphenyl-2H-indazole were designed as tubulin inhibitors. nih.gov Docking studies showed that while simple this compound derivatives had modest docking scores against tubulin, the hybrid compounds exhibited significantly improved scores, suggesting a higher binding affinity. nih.gov In another study, indazole-sulfonamide derivatives were docked against Mitogen-Activated Protein Kinase 1 (MAPK1), a target in cancer therapy, revealing strong binding affinities. mdpi.com

Table 2: Molecular Docking Scores for this compound Derivatives against Biological Targets
Derivative ClassBiological TargetDocking Score (kcal/mol)Key FindingReference
2,3-Diphenyl-2H-indazolesCyclooxygenase-2 (COX-2)-9.5 to -11.1Similar binding mode to rofecoxib; potential anti-inflammatory activity. mdpi.comnih.gov
Combretastatin-indazole hybridsTubulin-8.92 to -9.90Hybrids show higher affinity than parent compounds. nih.gov
Indazole-sulfonamidesMAPK1-7.55 to -8.34Strong binding affinity suggests potential as cancer treatments. mdpi.com

Cheminformatics Analysis and Chemical Space Exploration

Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. This includes the analysis of large datasets of chemical compounds to understand their diversity and to explore the "chemical space"—the multidimensional space populated by all possible molecules.

For this compound systems, cheminformatics has been used to analyze libraries of synthesized compounds and compare them to known drugs. In a study on novel antiprotozoal agents, a series of 22 newly synthesized this compound derivatives was subjected to a cheminformatics analysis. researchgate.netnih.gov A principal component analysis (PCA) was performed to map the chemical property space of these derivatives and compare it to a collection of known antiprotozoal agents from the ChEMBL database. researchgate.netresearchgate.net The analysis showed that the synthesized indazoles occupied a distinct region of chemical space while still possessing drug-like properties. researchgate.netresearchgate.net

Furthermore, synthetic strategies for 2H-indazoles have been designed with the explicit goal of broadening the accessible chemical space. researchgate.neteurekaselect.com One-pot, multi-component reactions are particularly valuable in this regard, as they allow for the introduction of multiple points of structural diversity in a single synthetic sequence, thereby enabling a rapid exploration of the chemical space around the this compound scaffold. researchgate.neteurekaselect.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively.

QSAR and SAR (Structure-Activity Relationship) analyses have been instrumental in optimizing the biological activity of this compound derivatives. In the development of antiprotozoal agents, a systematic study of 22 different derivatives provided crucial SAR information. nih.gov A key finding from this work was that the presence of electron-withdrawing groups on the 2-phenyl ring was favorable for activity against protozoa like E. histolytica, G. intestinalis, and T. vaginalis. nih.govresearchgate.net This insight is vital for the rational design of next-generation compounds with enhanced potency. QSAR studies have also been reported for other classes of indazoles, such as 2,3-disubstituted-hexahydro-2H-indazoles, to understand their antimicrobial activity. mdpi.comsemanticscholar.orgnih.gov

Theoretical Assessment of Tautomeric Preferences and Conformational Analysis

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the nitrogen-bound hydrogen. austinpublishinggroup.com Theoretical calculations are essential for determining the relative stability of these tautomers, which often dictates the outcome of chemical reactions like alkylation.

Numerous theoretical studies have concluded that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. austinpublishinggroup.combeilstein-journals.org The energy difference is estimated to be between 2.3 and 5.3 kcal/mol, depending on the level of theory used (e.g., MP2, B3LYP). austinpublishinggroup.comresearchgate.net A recent DFT study calculated the 1H-indazole to be 4.46 kcal/mol more stable than the 2H form. wuxibiology.com This greater stability of the 1H form is often attributed to the aromatic, benzenoid character of its fused benzene (B151609) ring, whereas the 2H-tautomer has a less stable, quinonoid structure. researchgate.net However, it has also been noted that for certain substitution patterns, DFT calculations predict the 2H-tautomer to be the more stable form. austinpublishinggroup.comresearchgate.netnih.gov

Conformational analysis, another key area of theoretical study, investigates the spatial arrangement of atoms in a molecule. For this compound, a primary conformational question is the dihedral angle between the phenyl ring and the indazole bicycle. Computational models and X-ray crystallography data suggest that the phenyl group at the N2 position tends to be coplanar with the indazole ring system to minimize steric hindrance. vulcanchem.com However, studies on related structures show that significant twisting can occur. For example, the crystal structure of 2-(2H-Indazol-2-yl)-1-phenylethanone revealed two different conformers in the asymmetric unit, with dihedral angles of 50.82° and 89.29° between the phenyl and indazole planes. researchgate.net

Table 3: Theoretical Tautomeric Stability of Indazole
MethodMore Stable TautomerEnergy Difference (kcal/mol)Reference
Photophysical/Thermochemical1H-indazole2.3 austinpublishinggroup.com
MP2/6-31G1H-indazole3.6 austinpublishinggroup.com
DFT (B97X-D/6-31G)1H-indazole4.46 wuxibiology.com
B3LYP1H-indazole5.3 researchgate.net

Biological Activities and Therapeutic Potential of 2 Phenyl 2h Indazole Derivatives

Antimicrobial and Anti-infective Applications

Derivatives of the 2-phenyl-2H-indazole scaffold have demonstrated significant potential in combating a range of infectious microorganisms, including protozoan parasites, pathogenic yeasts, and viruses. These compounds have been the focus of numerous studies aiming to develop new and effective antimicrobial agents.

Antiprotozoal Activity against Protozoan Parasites (e.g., Entamoeba histolytica, Giardia intestinalis, Trichomonas vaginalis)

Research has highlighted the potent antiprotozoal effects of this compound derivatives against several medically important parasites. mdpi.comresearchgate.net A series of these derivatives were synthesized and evaluated for their in vitro activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. mdpi.comresearchgate.net The results revealed that many of the tested compounds exhibited significant activity, in some cases surpassing the potency of the standard drug, metronidazole (B1676534). mdpi.comresearchgate.net

Notably, the substitution pattern on the 2-phenyl ring was found to play a crucial role in the antiprotozoal efficacy. researchgate.net For instance, derivatives bearing electron-withdrawing groups on the phenyl ring demonstrated enhanced activity against E. histolytica. Specifically, compounds with 4-chlorophenyl and 4-(methoxycarbonyl)phenyl groups at the 2-position of the indazole ring were identified as particularly potent against all three protozoa. mdpi.com One particular 2,3-diphenyl-2H-indazole derivative was found to be 12.8 times more active than metronidazole against G. intestinalis. mdpi.comresearchgate.net These findings underscore the potential of the this compound framework in the design of novel antiprotozoal drugs. mdpi.com

Table 1: Antiprotozoal Activity of Selected this compound Derivatives

Compound ID Substituent at Position 2 Target Protozoan IC50 (µM) Reference
8 4-Chlorophenyl E. histolytica, G. intestinalis, T. vaginalis Potent activity reported mdpi.com
10 4-(Methoxycarbonyl)phenyl E. histolytica, G. intestinalis, T. vaginalis Potent activity reported mdpi.com
18 Diphenyl derivative G. intestinalis 12.8x more active than Metronidazole mdpi.comresearchgate.net
Derivative Electron-withdrawing group E. histolytica <0.050
Derivative Not specified G. intestinalis <0.050
Derivative Not specified T. vaginalis <0.050

IC50 values represent the concentration required to inhibit 50% of the protozoan growth.

Antifungal Activity against Yeast Pathogens (e.g., Candida albicans, Candida glabrata)

In addition to their antiprotozoal properties, certain this compound derivatives have shown promising antifungal activity, particularly against opportunistic yeast pathogens of the Candida genus. mdpi.comresearchgate.net Strains of Candida albicans and Candida glabrata are major causes of candidiasis, and the emergence of drug-resistant strains necessitates the development of new antifungal agents. nih.gov

Studies have demonstrated that specific 2,3-diphenyl-2H-indazole derivatives exhibit in vitro growth inhibition against both C. albicans and C. glabrata. mdpi.comresearchgate.net While the activity of some derivatives was modest, these findings suggest that the indazole scaffold is a viable starting point for the development of more potent antifungal compounds. nih.gov Further research into the structure-activity relationships of these derivatives could lead to the identification of compounds with enhanced efficacy against a broader range of fungal pathogens. researchgate.net

Antiviral Properties (e.g., HIV Protease Inhibition)

The 2H-indazole core is recognized as an important pharmacophore in the development of antiviral agents. acs.orgresearchgate.net Specifically, derivatives of this scaffold have been investigated for their ability to inhibit HIV protease, a critical enzyme in the life cycle of the human immunodeficiency virus. acs.org Inhibition of this enzyme prevents the maturation of new viral particles, thereby halting the progression of the infection. The development of potent and selective HIV protease inhibitors remains a key strategy in the management of HIV/AIDS.

Anticancer and Antitumor Pharmacologies

The this compound scaffold has also emerged as a valuable template for the design of novel anticancer agents. Derivatives have shown promise in targeting key enzymes involved in cancer cell proliferation and survival, as well as exhibiting direct cytotoxic effects against various human cancer cell lines.

Poly(ADP-ribose)polymerase (PARP) Inhibitory Activity

A significant area of research has focused on the development of this compound-7-carboxamides as potent inhibitors of poly(ADP-ribose)polymerase (PARP). researchgate.netacs.org PARP enzymes, particularly PARP-1 and PARP-2, play a crucial role in DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA-1 or BRCA-2 mutations, inhibiting PARP can lead to synthetic lethality, a state where the combination of two genetic defects (the cancer mutation and the drug-induced inhibition) results in cell death.

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the PARP inhibitory activity of these compounds. researchgate.netnih.gov These efforts led to the identification of highly potent inhibitors with IC50 values in the low nanomolar range. For example, the compound 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (also known as Niraparib or MK-4827) demonstrated excellent inhibition of PARP-1 and PARP-2 with IC50 values of 3.8 nM and 2.1 nM, respectively. acs.org Another analog, a 5-fluoro-2-phenyl-2H-indazole-7-carboxamide, also showed potent PARP enzyme inhibition with an IC50 of 4 nM. nih.govirbm.com These compounds have shown efficacy in inhibiting the proliferation of cancer cells with BRCA-1 and BRCA-2 mutations. researchgate.netacs.org

In Vitro Cytotoxicity in Human Cancer Cell Lines (e.g., HeLa, SK-LU-1, K562)

Derivatives of this compound have been evaluated for their direct cytotoxic effects against a panel of human cancer cell lines. nih.govresearchgate.net Hybrid molecules combining the 2,3-diphenyl-2H-indazole scaffold with structural features of combretastatin (B1194345) A-4, a potent natural tubulin-binding agent, have shown particularly strong cytotoxic activity. nih.govmdpi.com

One such hybrid compound demonstrated significant cytotoxicity against HeLa (cervical cancer), SK-LU-1 (lung cancer), and K562 (chronic myelogenous leukemia) cell lines. nih.govresearchgate.net The IC50 values for this compound were notably low, indicating high potency. For instance, against the HeLa cell line, the IC50 was 0.16 µM, and against SK-LU-1, it was 6.63 µM. nih.govmdpi.com This compound's activity against HeLa and SK-LU-1 cells was even better than the reference drug cisplatin. nih.govmdpi.com Furthermore, its potency against K562 cells was comparable to that of imatinib. nih.govresearchgate.net These results highlight the potential of these hybrid compounds as leads for the development of new anticancer drugs. researchgate.net

Table 2: In Vitro Cytotoxicity of a 2,3-Diphenyl-2H-indazole Hybrid Compound

Cell Line Cancer Type IC50 (µM) Reference
HeLa Cervical Cancer 0.16 nih.govmdpi.com
SK-LU-1 Lung Cancer 6.63 nih.govmdpi.com
K562 Chronic Myelogenous Leukemia Similar to Imatinib nih.govresearchgate.net

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Targeting Specific Molecular Pathways (e.g., Tubulin Interaction)

The this compound scaffold has been identified as a promising framework for the development of agents that target tubulin, a critical protein involved in microtubule dynamics and cell division. nih.govresearchgate.net Hybrid molecules combining the 2,3-diphenyl-2H-indazole structure with combretastatin A-4 (CA-4), a known tubulin polymerization inhibitor, have been synthesized and evaluated for their cytotoxic effects. nih.govresearchgate.net

In silico and in vitro studies have provided strong evidence that these hybrid compounds exert their cytotoxic activity by interacting with tubulin. nih.govresearchgate.net For instance, compound 5, a hybrid of 2,3-diphenyl-2H-indazole and CA-4, demonstrated potent cytotoxicity against various cancer cell lines, including HeLa and SK-LU-1. nih.govresearchgate.net Further investigations revealed that compound 5 disrupts the tubulin network in HeLa cells, leading to tubulin aggregation, multinucleation, and the formation of macronuclei. researchgate.net

Molecular docking studies suggest that these hybrid compounds bind to the colchicine (B1669291) binding site on tubulin, thereby inhibiting its polymerization. researchgate.netrsc.org This mechanism is further supported by experimental data showing an increase in the ratio of soluble to polymerized tubulin in cells treated with these compounds. researchgate.net The stabilization of the cis-diphenyl pattern, which is the more active conformation of CA-4, by incorporating it into the rigid indazole ring system is a key strategy in the design of these potent tubulin inhibitors. nih.govresearchgate.net

Table 1: Cytotoxic Activity of 2,3-Diphenyl-2H-indazole-CA-4 Hybrids

CompoundCell LineIC50 (µM)Reference DrugIC50 (µM)
5 HeLa0.16Cisplatin-
5 SK-LU-16.63Cisplatin-
5 K562-ImatinibSimilar Potency
CA-4 HeLa1.49--
Data sourced from nih.govresearchgate.net

Anti-inflammatory and Immunomodulatory Actions

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

Derivatives of this compound have demonstrated notable anti-inflammatory properties through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. mdpi.comresearchgate.net COX-2 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins. wikipedia.org

In vitro studies have shown that certain 2,3-diphenyl-2H-indazole derivatives can inhibit human COX-2 activity. mdpi.comresearchgate.net For example, compounds 18, 21, 23, and 26 displayed inhibitory activity against COX-2 at a concentration of 10 µM. mdpi.comnih.gov Molecular docking simulations suggest that these compounds bind to the COX-2 active site in a manner similar to that of rofecoxib, a known selective COX-2 inhibitor. mdpi.comresearchgate.net This interaction is crucial for their anti-inflammatory effect.

Furthermore, research into heterocyclic compounds containing a 4-aminophenylalkanoic acid residue has identified this compound derivatives with significant anti-inflammatory and analgesic properties. nih.gov One such compound, M.G. 18755, and its lysine (B10760008) salt, M.G. 18334, exhibited greater activity than ibuprofen (B1674241) in various tests. nih.gov The anti-inflammatory activity of these compounds is attributed to their ability to inhibit COX-2. nih.govresearchgate.net

A specific this compound derivative, known as In-Cl, which acts as an estrogen receptor β (ERβ) agonist, has been shown to inhibit the hypoxia-induced expression of COX-2 in vascular smooth muscle cells. bioscientifica.com This finding suggests a link between ERβ activation and the regulation of inflammatory pathways involving COX-2. bioscientifica.com

Table 2: In Vitro COX-2 Inhibition by 2,3-Diphenyl-2H-Indazole Derivatives

CompoundConcentration% Inhibition of COX-2
18 10 µMData not specified
21 10 µMData not specified
23 10 µMData not specified
26 10 µMData not specified
Data sourced from mdpi.comresearchgate.netnih.gov

Nitric Oxide Synthase (NOS) Inhibition

The this compound core is also associated with the inhibition of nitric oxide synthase (NOS), an enzyme family that synthesizes nitric oxide (NO). NO is a signaling molecule with diverse physiological roles, and its overproduction can contribute to inflammatory processes.

While direct inhibitory data for this compound itself on NOS is not extensively detailed in the provided context, the broader indazole class of compounds is well-recognized for its NOS inhibitory activity. researchgate.netaustinpublishinggroup.com For instance, 7-nitroindazole (B13768) is a known selective inhibitor of neuronal nitric oxide synthase (nNOS). austinpublishinggroup.comwikipedia.org The investigation of various substituted indazoles has revealed that modifications at different positions of the indazole ring can significantly influence their potency and selectivity as NOS inhibitors. austinpublishinggroup.com This suggests that the this compound scaffold could be a valuable template for designing novel NOS inhibitors with potential therapeutic applications in inflammatory conditions.

Receptor Modulation and Central Nervous System (CNS) Activity

Estrogen Receptor Beta (ERβ) Selective Ligand Activity

A significant area of research for this compound derivatives is their activity as selective ligands for the estrogen receptor beta (ERβ). nih.govfigshare.comacs.org ERβ is an important pharmaceutical target, and ligands that selectively bind to it are of great interest for therapeutic development. nih.govfigshare.com

Researchers have synthesized a series of nonsteroidal compounds based on the this compound core with various substituents at the C-3 position. nih.govfigshare.com Several of these compounds have demonstrated high affinity and selectivity for ERβ. nih.govfigshare.com Particularly, derivatives with polar or polarizable substituents like halogens, trifluoromethyl (CF3), or nitrile groups at the C-3 position exhibit the best profiles. nih.govfigshare.com Some of these compounds have an affinity for ERβ comparable to that of estradiol (B170435), with over 100-fold selectivity for ERβ over ERα. nih.govfigshare.com

This high potency and selectivity are also observed in cell-based transcriptional assays, where several this compound derivatives show ERβ efficacies equivalent to estradiol with potency selectivities of 100-fold. nih.govfigshare.com These findings highlight the potential of these compounds as pharmacological tools to investigate the biological functions of ERβ and as starting points for the development of new drugs. nih.govfigshare.com The this compound scaffold is considered a key pharmacophore for achieving high ERβ subtype affinity and potency selectivity. nih.govfigshare.comresearchgate.net

Table 3: ERβ Affinity and Selectivity of C-3 Substituted this compound Derivatives

C-3 SubstituentERβ AffinityERβ Affinity Selectivity (vs. ERα)ERβ Potency Selectivity (vs. ERα)
HalogenHigh>100-fold100-fold
CF3High>100-fold100-fold
NitrileHigh>100-fold100-fold
Data sourced from nih.govfigshare.com

Serotonin (B10506) 5-HT1A Receptor Affinity

The this compound scaffold has also been investigated for its interaction with serotonin receptors, particularly the 5-HT1A receptor. acs.org This receptor is a key target for drugs used in the treatment of various central nervous system (CNS) disorders, including anxiety and depression. nih.gov

While specific affinity data for the parent "this compound" is not detailed, derivatives incorporating this core structure have shown affinity for the 5-HT1A receptor. acs.org For example, studies on multi-target ligands for schizophrenia have explored indazole derivatives with piperazine (B1678402) scaffolds, assessing their affinity for dopamine (B1211576) and serotonin receptors. researchgate.netnih.gov These studies indicate that modifications to the indazole structure can modulate affinity for the 5-HT1A receptor. researchgate.netnih.gov The development of this compound-based compounds with high affinity for the 5-HT1A receptor is an active area of research. acs.org

Imidazoline (B1206853) I2 Receptor Binding

Derivatives of this compound have demonstrated a notable affinity for the imidazoline I2 receptor. gjesr.com The imidazoline I2 binding site (I2-IBS) is primarily located on the outer membrane of mitochondria and has been identified as a potential pharmacological target for various conditions, including depression and related disorders. google.com

Syntheses and I2/α2-adrenoceptor binding profiles of a series of 2-(4,5-dihydroimidazol-2-yl)indazoles, also known as indazim, have been described. austinpublishinggroup.com These receptors are implicated in several diseases, including psychiatric disorders and neurodegenerative conditions like Parkinson's and Alzheimer's disease. austinpublishinggroup.com The exploration of this compound derivatives as selective I2 imidazoline receptor ligands highlights their potential in the development of novel therapeutics for these conditions. acs.orgresearchgate.net

Dopamine Receptor Antagonism

Certain this compound derivatives have been investigated for their activity as dopamine receptor antagonists. The dopamine D2 receptor is a crucial target in medicinal chemistry, particularly for the treatment of schizophrenia and other disorders related to dopaminergic neurotransmission. mdpi.com

In a study of analogues of the D2 receptor antagonist L741,626, indazole derivatives were synthesized and evaluated for their binding and function at D2 family receptor subtypes. nih.gov Specifically, the indazole derivatives 31 and 32 showed low binding affinities at D2 receptors. nih.gov However, other research has successfully identified this compound derivatives with antagonistic activity at the dopamine D2 receptor. mdpi.comtandfonline.com For instance, compounds 1 , 10 , and 11 from a series based on indazole and piperazine scaffolds demonstrated antagonistic efficacy at dopamine D2 receptors. tandfonline.com

Table 1: Dopamine D2 Receptor Antagonism of Selected Indazole Derivatives

Compound % Inhibition of Dopamine Response (at 1 µM) Reference
1 48.5 ± 4.9% tandfonline.com
10 50.8 ± 5.4% tandfonline.com
11 21.3 ± 4.3% tandfonline.com

Data from functional assays of cAMP signaling in CHO-K1 cells expressing human dopamine D2 receptors.

Diverse Biological Effects and Pharmacological Spectrum

The this compound core is a constituent of numerous pharmacologically active compounds, exhibiting a wide array of biological activities. acs.org These derivatives have been reported to possess anti-inflammatory, antimicrobial, antitumor, and antiviral properties, among others. acs.orgnih.gov

The broad pharmacological spectrum includes:

Antiprotozoal Activity : this compound and 2,3-diphenyl-2H-indazole derivatives have shown potent activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.comresearchgate.netbvsalud.org In many instances, these compounds were more potent than the standard drug, metronidazole. mdpi.com

Antifungal Activity : Certain derivatives have demonstrated inhibitory effects on the in vitro growth of yeasts like Candida albicans and Candida glabrata. mdpi.com

Anti-inflammatory Activity : The anti-inflammatory potential of some derivatives has been linked to the inhibition of human cyclooxygenase-2 (COX-2). mdpi.com

Anticancer Activity : The indazole nucleus is found in several anticancer drugs, and synthetic derivatives continue to be explored for their antitumor properties. nih.govthieme-connect.de

Antiviral Activity : Some 2H-indazole derivatives have been evaluated for their antiviral activity against various viral strains. rjpbcs.com

This wide range of activities underscores the versatility of the this compound scaffold in drug discovery. acs.orgnih.gov

Mechanistic Elucidation of Biological Actions

Understanding the mechanism of action is crucial for the rational design of new therapeutic agents. For this compound derivatives, mechanistic studies have provided insights into their biological effects.

For example, the anti-inflammatory activity of certain derivatives has been investigated through in silico and in vitro studies against human cyclooxygenase-2 (COX-2). mdpi.com Docking calculations suggested a binding mode similar to that of the known COX-2 inhibitor, rofecoxib. mdpi.com This indicates that the anti-inflammatory effects of these compounds may be mediated, at least in part, through the inhibition of the COX-2 enzyme. mdpi.com

In the context of dopamine receptor antagonism, molecular modeling has been used to rationalize the structure-activity relationships (SAR) of these derivatives. mdpi.comtandfonline.com For a series of indazole-piperazine based compounds, it was found that the conformation within the D2 receptor binding pocket was dependent on the substitution pattern on the arylpiperazine moiety. tandfonline.com This provides a structural basis for the observed differences in binding affinity and antagonistic potency.

Furthermore, the synthesis of 2H-indazoles often involves copper-catalyzed reactions, and control experiments have been performed to support the plausible reaction pathways and mechanistic elucidation of their formation. acs.orgnih.gov While this relates to their chemical synthesis, understanding the formation of the core structure is fundamental to developing new derivatives with desired biological activities.

Advanced Applications in Materials Science and Chemical Biology

Development of 2-Phenyl-2H-Indazole as Fluorescent Probes

The 2-aryl-2H-indazole framework has emerged as a novel class of fluorophores. nih.govacs.org These compounds exhibit attractive photophysical properties, making them suitable for use as fluorescent probes in biological research and as specialized materials. nih.gov Their utility is enhanced by synthetic strategies that allow for easy modification of their substitution patterns, enabling the fine-tuning of their fluorescent characteristics. acs.org

The design of fluorescent 2H-indazole derivatives often relies on creating donor-acceptor (D-π-A) type molecules to precisely control their electronic and photophysical properties. acs.orgacs.org For instance, push-pull fluorophores have been synthesized using indazole as an electron-donating group and benzothiadiazole as an electron-withdrawing group. arkat-usa.org The substitution pattern on both the indazole core and the N-phenyl ring plays a critical role in determining the fluorescent properties. nih.gov Electron-donating groups at the 5-position of the indazole ring and electron-withdrawing groups like 3,5-bis-trifluoromethyl on the N-phenyl ring can lead to red-shifted emission wavelengths and higher quantum yields. nih.gov

Several synthetic routes have been developed to access these fluorescent derivatives:

Rhodium(III)-Catalyzed C–H Activation : A one-step, highly functional group-compatible synthesis involves the rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes. nih.gov This method allows for a wide variety of substitutions on both the azobenzene (B91143) and aldehyde precursors. nih.govmdpi.com

Cadogan Reductive Cyclization : 2-Phenyl-2H-indazoles can be synthesized via the Cadogan reaction, starting from 2-nitrobenzaldehyde (B1664092) and a corresponding aniline (B41778), followed by cyclization with a reducing agent like triethyl phosphite (B83602) (P(OEt)₃). nih.govresearchgate.net A one-pot procedure combining ultrasound synthesis under neat conditions with Cadogan's cyclization has also been reported. bvsalud.org

Copper-Catalyzed Reactions : Various copper-catalyzed methods have been employed, including the intramolecular amination of N-aryl-imines and a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). caribjscitech.com A copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes has also been developed to produce 3-alkenyl-2H-indazoles. acs.org

Palladium-Catalyzed Arylation : Existing this compound scaffolds can be further functionalized through palladium-catalyzed arylation to introduce additional phenyl groups, creating 2,3-diphenyl-2H-indazole derivatives. nih.govmdpi.com

Davis-Beirut Reaction : This base-mediated, one-pot reaction provides a versatile route to C3-substituted 2H-indazoles. aub.edu.lb

These methods provide access to a large library of biheteroaryl fluorophores, sometimes referred to as Indazo-Fluors, with tunable, full-color emissions. acs.org

Derivatives of this compound are characterized by several advantageous photophysical properties that make them excellent fluorophores. They typically exhibit high molar extinction coefficients, often on the order of 10⁴ M⁻¹cm⁻¹, which is comparable to widely used dyes like coumarins. nih.govacs.org Another key feature is their large Stokes shifts, which can be around 100 nm or greater. nih.govacs.org This significant separation between absorption and emission maxima is a highly desirable property for fluorescent probes, particularly in biological applications, as it minimizes self-quenching and simplifies signal detection. nih.gov

The quantum yield (Φ) of these fluorophores can be significantly influenced by their substitution patterns. By strategically adding different functional groups, the quantum yields can be tuned, with some derivatives reaching values as high as 93%. acs.org For example, introducing electron-donating groups can enhance quantum efficiency. nih.gov Conversely, the introduction of a bulky azide group has been shown to decrease fluorescence intensity when compared to the corresponding bromide derivative. researchgate.net The photophysical properties are also sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net

The table below summarizes the photophysical properties of selected this compound derivatives.

CompoundSubstituentsλabs (nm)λem (nm)Stokes Shift (cm-1)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M-1cm-1)Reference
Indazo-FluorDonor-Acceptor Biheteroaryl-Full-Color TunableUp to 8705Up to 0.93- acs.org
Indazole-Benzothiadiazole (N-1 methylated)Push-Pull System-551-0.96- arkat-usa.org
Indazole-Benzothiadiazole (N-2 methylated)Push-Pull System-584-0.77- arkat-usa.org
Generic N-aryl-2H-indazole---~100 nm-~104 nih.gov
Indazolo[2,3-a]quinolinesFused Polycyclic-440-46895-226 nmHigh (60-99%)- researchgate.net

The attractive fluorescent properties of 2-aryl-2H-indazoles make them promising candidates for applications in biological imaging and biosensing. researchgate.netresearchgate.net Their large Stokes shifts are particularly beneficial for biological probes. acs.org The development of 2H-indazoles with extended chromophores is being investigated for near-infrared (NIR) applications, which would allow for deeper tissue penetration and reduced autofluorescence in biological samples. acs.org

One notable application is in the imaging of cellular organelles. For example, a near-infrared (NIR) dye based on the 2H-indazole scaffold, Indazo-Fluor 5h, has been shown to specifically accumulate in and illuminate mitochondria in living cells with bright red luminescence. acs.org This probe demonstrated superior photostability and very low cytotoxicity compared to commercially available mitochondria trackers, highlighting its potential as a prominent reagent for in vivo mitochondrial imaging. acs.org

Furthermore, the versatility of the 2H-indazole scaffold allows for its incorporation into fluorogenic substrates, which could be used to monitor enzyme activity. acs.org The development of bioactive indazole frameworks through methods like photoinitiated demethylation-aromatization is also opening new avenues for biosensing applications. researchgate.net

Photophysical Characterization (e.g., Extinction Coefficients, Quantum Yields)

Exploration as Chemical Biology Tools (e.g., Biomolecule Labeling)

Beyond their use as fluorescent probes, this compound derivatives are being explored as versatile chemical biology tools, particularly for the labeling of biomolecules. Their robust chemical nature and the availability of synthetic handles for conjugation make them suitable for attachment to other molecules. aub.edu.lb

A key strategy involves synthesizing 2H-indazole analogues with functional groups, such as primary amines, that can be conjugated to other molecules through stable covalent bonds, like amide bonds. aub.edu.lb For example, researchers have successfully conjugated a 2H-indazole analogue onto dextran-coated superparamagnetic iron oxide nanoparticles (SPIONs). aub.edu.lb In this work, hyaluronic acid was used as a coating to provide carboxyl groups, which then served as chemical handles for the conjugation of an amine-functionalized 2H-indazole derivative. aub.edu.lb This demonstrates a reliable approach for creating indazole-loaded nanoparticles, which could have applications in targeted drug delivery or biosensing. aub.edu.lb

The ability to attach these fluorescent scaffolds to various biological and non-biological carriers expands their utility, enabling the development of targeted imaging agents and functionalized nanomaterials.

Supramolecular Assemblies and Intermolecular Interactions

The solid-state arrangement of this compound derivatives is governed by various non-covalent intermolecular interactions, which dictate their crystal packing and can influence their material properties. X-ray crystallography studies have revealed the presence of hydrogen bonds and π–π stacking interactions in the crystal structures of these compounds. nih.goviucr.org

In the crystal structure of 2-benzyl-6-nitro-2H-indazole, molecules form oblique stacks through π–π stacking interactions between the five- and six-membered rings of the indazole core, with a centroid-to-centroid separation of 3.6743 (19) Å. iucr.org These stacks are further cross-linked by C—H⋯O hydrogen bonds. iucr.org Similarly, in iridium (III) complexes containing this compound ligands, intermolecular π–π interactions and both intermolecular and intramolecular C—H⋯π interactions have been observed in the crystal packing. researchgate.net

In a study of steroidal derivatives, 17-(2H-indazol-2-yl)androsta-5,16-dien-3β-ol molecules were found to be joined in a head-to-tail fashion where a nitrogen atom of the indazole ring acts as a hydrogen bond acceptor, forming zigzag chains. nih.govresearchgate.net These studies show that the indazole moiety and its substituents direct the formation of ordered supramolecular assemblies through a combination of specific interactions.

Potential in Next-Generation Functional Materials

The tunable electronic and photophysical properties of this compound derivatives make them highly promising candidates for a variety of next-generation functional materials. nih.gov Their applications are being explored in fields such as optoelectronics and materials science. acs.org

The development of a large library of donor-acceptor biheteroaryl fluorophores based on the 2H-indazole scaffold is a significant step toward creating new organic functional materials through C-H activation techniques. acs.org By modifying the molecular structure, it is possible to obtain materials with emissions spanning the entire visible spectrum and even into the near-infrared (NIR) range. acs.orgacs.org For example, Indazo-Fluor 3l, with a molecular weight of 274, is one of the lowest molecular weight NIR fluorophores reported, with an emission wavelength over 720 nm in the solid state. acs.org

Furthermore, iridium (III) complexes incorporating this compound as a cyclometalating ligand have been synthesized and shown to have potential applications in efficient organic light-emitting diodes (OLEDs). researchgate.net The exploration of these compounds for creating materials with unique properties like fluorescence and conductivity suggests their potential use in electronics and photonics. The ability to synthesize new derivatives of indazole as electronically active materials continues to drive research in this area. acs.org

Q & A

Q. What are the primary synthetic routes for 2-phenyl-2H-indazole in academic research?

The compound is synthesized via:

  • Cadogan Reaction : Thermal cyclization of 2-azidobenzaldehyde derivatives with amines under reflux conditions (e.g., in xylene at 140°C). This method constructs the indazole core via consecutive C–N and N–N bond formation .
  • One-Pot Ultrasound-Assisted Synthesis : Combines solvent-free Cadogan cyclization with ultrasound irradiation to enhance reaction efficiency and reduce time .
  • Palladium-Catalyzed Arylation : Used to synthesize derivatives like 2,3-diphenyl-2H-indazole from this compound precursors .

Q. How is the molecular structure of this compound confirmed experimentally?

  • X-Ray Crystallography : Monoclinic crystal systems (space group P2₁/n) with unit cell parameters (e.g., a = 12.539 Å, b = 6.029 Å, c = 14.401 Å, β = 93.636°) are analyzed using SHELX software (e.g., SHELXL for refinement). Bond lengths and angles are validated against density functional theory (DFT) calculations .
  • Spectroscopic Methods : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm substituent positions and purity .

Q. What analytical techniques are critical for purity assessment of this compound derivatives?

  • HPLC with UV-Vis Detection : Quantifies impurities at λ = 254 nm using C18 columns and acetonitrile/water gradients.
  • Melting Point Analysis : Sharp melting ranges (e.g., 160–162°C) indicate crystallinity and purity .

Advanced Research Questions

Q. How can the Cadogan reaction be optimized for challenging substrates or low-yielding conditions?

  • Parameter Tuning : Increase reaction temperature (up to 160°C) or use microwave-assisted heating for faster cyclization.
  • Catalyst Screening : Test Pd(PPh₃)₄ or CuI for aryl halide coupling steps in derivative synthesis .
  • Solvent-Free Conditions : Improve atom economy and reduce side reactions, as demonstrated in ultrasound-assisted protocols .

Q. How to resolve contradictions in reported biological activity data (e.g., anti-Trichomonas vaginalis IC₅₀ values)?

  • Assay Standardization : Compare protocols (e.g., Kirby-Bauer vs. broth microdilution) and control strains.
  • Structural-Activity Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with potency variations .
  • Reproducibility Testing : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) with clinical isolates .

Q. What computational strategies predict the pharmacophoric features of this compound derivatives?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., Candida albicans lanosterol 14α-demethylase).
  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to identify reactive sites for functionalization .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial derivatives?

  • Substituent Variation : Introduce halogens (F, Cl) at position 4 or alkyl groups at position 2 to modulate lipophilicity.
  • Biological Testing : Screen against Gram-positive/negative bacteria and fungi using agar diffusion and minimum inhibitory concentration (MIC) assays .

Q. What challenges arise in characterizing tautomeric forms of this compound?

  • Dynamic NMR : Monitor proton shifts in DMSO-d₆ to detect tautomeric equilibria (e.g., 1H- vs. 2H-indazole forms).
  • X-Ray Diffraction : Resolve tautomer dominance in solid-state structures, which often favor the 2H-indazole form due to steric and electronic stabilization .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate crystallographic data (e.g., bond angles) with computational models to identify systematic errors .
  • Ethical Reproducibility : Adhere to ICH guidelines for biological assays, including blinded analysis and triplicate measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.